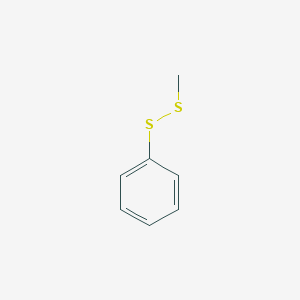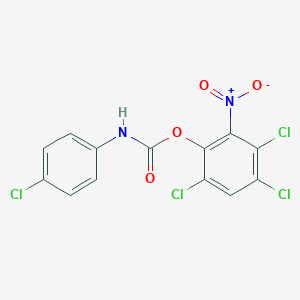
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as triclosan, and it is widely used as an antibacterial agent in personal care products, such as soaps, toothpaste, and deodorants.
作用機序
Triclosan acts by inhibiting the bacterial enoyl-acyl carrier protein reductase enzyme, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of the bacterial cell membrane and ultimately results in the death of the bacteria.
生化学的および生理学的効果
Triclosan has been shown to have both biochemical and physiological effects on the body. It has been found to disrupt the endocrine system by interfering with the thyroid hormone and estrogen signaling pathways. Triclosan has also been found to have adverse effects on the liver and kidney functions.
実験室実験の利点と制限
Triclosan has several advantages in lab experiments, including its broad-spectrum antibacterial activity and its ability to penetrate bacterial biofilms. However, triclosan has limitations in lab experiments, such as its potential toxicity to cells and its interference with the growth of some bacterial strains.
将来の方向性
There are several future directions for triclosan research, including the development of new synthesis methods, the investigation of its potential as an antiviral agent, and the exploration of its effects on the gut microbiome. Additionally, the potential environmental impact of triclosan and its degradation products should be further investigated.
Conclusion:
In conclusion, triclosan is a widely used antibacterial agent that has gained significant attention in the scientific research community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and drawbacks of triclosan and its impact on human health and the environment.
合成法
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with sodium nitrite and concentrated sulfuric acid. The resulting product is then reacted with p-chloroaniline to form triclosan. This synthesis method is widely used in the industry to produce triclosan in large quantities.
科学的研究の応用
Triclosan has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used as an antimicrobial agent in wound dressings, medical devices, and oral care products. Triclosan has also been used in environmental monitoring to detect the presence of bacteria in water and soil samples.
特性
CAS番号 |
14628-81-0 |
|---|---|
製品名 |
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate |
分子式 |
C13H6Cl4N2O4 |
分子量 |
396 g/mol |
IUPAC名 |
(3,4,6-trichloro-2-nitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H6Cl4N2O4/c14-6-1-3-7(4-2-6)18-13(20)23-12-9(16)5-8(15)10(17)11(12)19(21)22/h1-5H,(H,18,20) |
InChIキー |
XEYNDINQFLTEIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
その他のCAS番号 |
14628-81-0 |
同義語 |
4-Chlorocarbanilic acid 3,4,6-trichloro-2-nitrophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



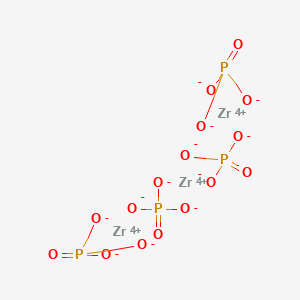
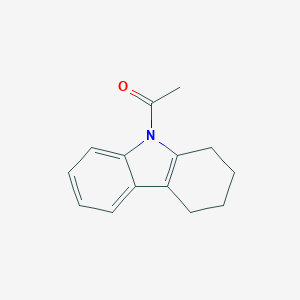
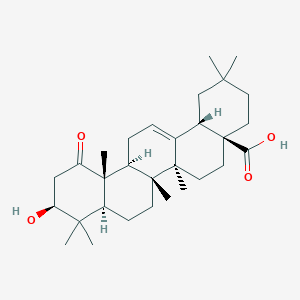
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
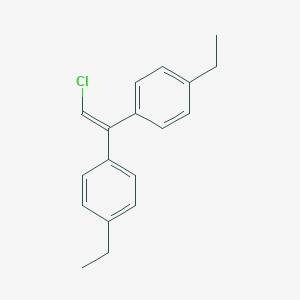
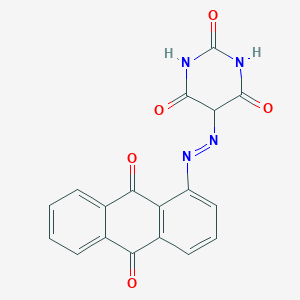
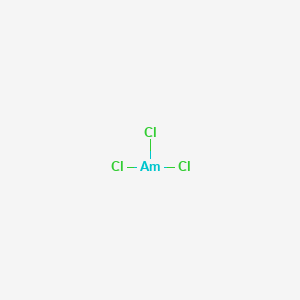
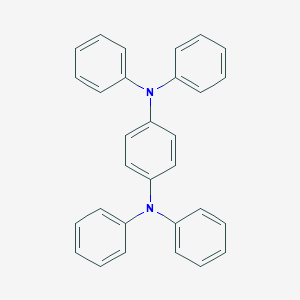
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
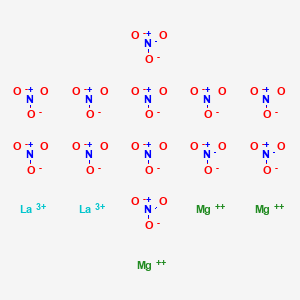
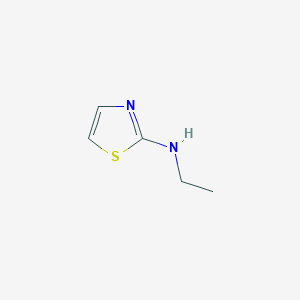
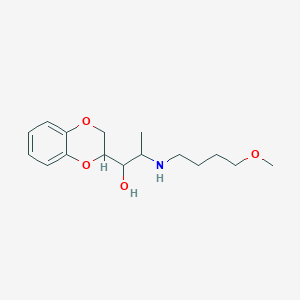
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
